3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a pyrazole ring, and a tert-butoxycarbonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to protect the amine group.
Coupling with Pyrazole: The final step involves coupling the azetidine derivative with a pyrazole carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in binding to specific proteins or nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: Shares the tert-butoxycarbonyl group but lacks the azetidine and pyrazole rings.
2-Fluorophenylboronic acid: Contains a boronic acid group and a fluorine atom, differing significantly in structure and reactivity.
Uniqueness
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid is unique due to its combination of an azetidine ring, a pyrazole ring, and a tert-butoxycarbonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2680528-69-0 |
---|---|
Molecular Formula |
C12H17N3O5 |
Molecular Weight |
283.3 |
Purity |
0 |
Origin of Product |
United States |
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